molecular formula C10H7Cl2NS B2727231 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole CAS No. 1342394-08-4

2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole

Cat. No.: B2727231
CAS No.: 1342394-08-4
M. Wt: 244.13
InChI Key: DXWOJURLWQMDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole ( 1342394-08-4) is a high-purity chemical reagent offered for research and development purposes. The compound has a molecular formula of C 10 H 7 Cl 2 NS and a molecular weight of 244.14 g/mol . Its structure features a chloromethyl group at the 2-position and a 3-chlorophenyl substituent at the 4-position of the central thiazole ring, making it a valuable synthetic intermediate for further chemical transformations . As a member of the thiazole family, this compound is part of a class of heterocyclic structures that are widely investigated in medicinal chemistry for their diverse biological activities. Thiazole derivatives have been extensively studied as potential therapeutic agents and are known to interact with various enzymatic targets . The specific research applications for this compound are specialized, and researchers are advised to consult the scientific literature for detailed investigations into its properties and potential uses. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWOJURLWQMDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A cornerstone of thiazole synthesis involves the Hantzsch reaction, adapted here for introducing both chloromethyl and 3-chlorophenyl groups. In US6812348B1 , thiourea reacts with α-chlorinated aldehydes or ketones to form thiazole intermediates. For 2-(chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole, substituting 2,3-dichloropropanal with 3-chlorophenylglyoxal enables the formation of the 4-aryl substituent.

Mechanistic Pathway :

  • 3-Chlorophenylglyoxal reacts with thiourea in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) at 60–80°C.
  • Cyclization yields 2-amino-4-(3-chlorophenyl)-1,3-thiazole , followed by diazotization using tert-butyl nitrite in HCl to replace the amino group with chlorine.
  • Chlorination of the hydroxymethyl side chain (if present) using thionyl chloride (SOCl₂) introduces the chloromethyl group.

Key Parameters :

  • Solvent polarity critically influences cyclization efficiency.
  • Diazotization requires temperatures below 5°C to avoid byproduct formation.

Phase-Transfer Catalyzed Thiocyanation

Adaptation of Epoxide Ring-Opening

US5894073A details the synthesis of chloromethyl thiazoles via epoxide intermediates. For the target compound:

  • 3-Chlorophenyl epoxide (e.g., 2-(3-chlorophenyl)oxirane) reacts with ammonium thiocyanate under phase-transfer conditions (e.g., tetrabutylammonium chloride in dichloromethane).
  • Thiocyanation yields 3-chloro-1-isothiocyanato-1-(3-chlorophenyl)propene , which undergoes thermal cyclization at 100–150°C to form the thiazole core.
  • Final chlorination with sulfuryl chloride (SO₂Cl₂) introduces the chloromethyl group.

Optimization Insights :

  • Phase-transfer catalysts improve thiocyanate incorporation by 20–30%.
  • Cyclization at elevated temperatures (120°C) minimizes dimerization side reactions.

Sandmeyer Reaction for Direct Chlorination

Diazotization-Chlorination Sequence

Amino intermediates serve as precursors for direct chlorine substitution:

  • 2-Amino-4-(3-chlorophenyl)-1,3-thiazole is treated with NaNO₂ and HCl at 0–5°C to generate a diazonium salt.
  • Copper(I) chloride catalyzes the displacement of the diazo group with chlorine, yielding 2-chloro-4-(3-chlorophenyl)-1,3-thiazole .
  • Hydroxymethylation (via formaldehyde) followed by SOCl₂ treatment introduces the chloromethyl group.

Challenges :

  • Over-chlorination at the 5-position necessitates careful stoichiometry control.
  • Polar solvents like acetic acid enhance diazonium stability.

Direct Chloromethylation of Pre-Formed Thiazoles

Friedel-Crafts Alkylation

For late-stage functionalization:

  • 4-(3-Chlorophenyl)-1,3-thiazole reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃.
  • The Friedel-Crafts reaction installs the chloromethyl group at the 2-position, though competing aryl chlorination may occur.

Yield Considerations :

  • Low temperatures (−10°C) favor alkylation over aryl chlorination.
  • Steric hindrance from the 3-chlorophenyl group reduces yields to ~40%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Thiourea Cyclization 3-Chlorophenylglyoxal Thiourea, SOCl₂ 55–65 High regioselectivity Multi-step purification required
Phase-Transfer 3-Chlorophenyl epoxide NH₄SCN, SO₂Cl₂ 60–70 Scalable, fewer steps High-temperature cyclization
Sandmeyer Reaction 2-Amino-4-(3-chlorophenyl)thiazole NaNO₂, CuCl 45–50 Direct amination-to-chlorine conversion Sensitivity to pH and temperature
Friedel-Crafts 4-(3-Chlorophenyl)thiazole MOMCl, AlCl₃ 30–40 Late-stage functionalization Low yield, competing reactions

Mechanistic and Practical Considerations

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in thiourea-mediated routes, while chlorinated solvents (dichloromethane) improve phase-transfer thiocyanation.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal potential of thiazole derivatives, including 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole. Research indicates that thiazole compounds exhibit significant activity against various plant pathogenic fungi. For instance, camphor-thiazole derivatives demonstrated notable antifungal activity against species such as Rhizoctonia solani and Fusarium graminearum, suggesting that similar thiazole derivatives could be effective in crop protection .

Antioxidant Activity

Another area of research focuses on the antioxidant properties of thiazole compounds. Studies indicate that thiazoles can act as potent antioxidants, which may help in mitigating oxidative stress in biological systems. The structure-activity relationship (SAR) analysis has shown that specific substituents on the thiazole ring can enhance antioxidant efficacy .

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its derivatives are being explored for their potential as therapeutic agents against various diseases due to their biological activities, including antifungal and antioxidant properties. The compound's ability to modify biological pathways makes it a candidate for further optimization in drug design .

Mechanistic Studies

Research into the mechanisms by which thiazole derivatives exert their biological effects is ongoing. For example, studies have shown that certain derivatives can induce morphological changes in fungal cells and enhance cell membrane permeability, which could be crucial for developing new antifungal therapies .

Agrochemical Applications

The agricultural sector benefits from the use of this compound as a potential fungicide. Given its demonstrated efficacy against plant pathogens, this compound could play a role in developing new agrochemical products aimed at protecting crops from fungal infections .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Antifungal ActivitySignificant efficacy against plant pathogenic fungi
Antioxidant PropertiesPotent antioxidant activity observed
Drug DevelopmentValuable scaffold for therapeutic agents
Agrochemical UsePotential fungicide for crop protection

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division processes, thereby inhibiting tumor growth. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

  • 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (): The meta-chlorophenyl group (position 3) in the target compound contrasts with the para-substituted (position 4) analog.
  • Isomeric Chloromethyl-Dioxolanyl Thiazoles (): Four isomers synthesized via H-/Br-lithiation reactions (e.g., 5-(1,3-dioxolan-2-yl)-2-(chloromethyl)-1,3-thiazole) demonstrate that substituent position (2 vs. 5) and protecting groups (dioxolanyl) significantly affect reactivity. These isomers exhibit distinct electronic environments due to altered conjugation patterns .

Functional Group Variations

  • 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole (): The nitro group (-NO₂) at position 3 introduces strong electron-withdrawing effects, reducing electron density on the thiazole ring compared to the chloromethyl group. This enhances electrophilicity and stabilizes crystal packing via C–H···O hydrogen bonds .
  • 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (): The chloromethyl group is attached to a phenyl ring rather than the thiazole core. This structural difference reduces direct electronic effects on the thiazole ring, lowering reactivity in substitution reactions .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Substituents Reference
2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole Not reported 228.7 -CH₂Cl (C2), 3-Cl-C₆H₄ (C4)
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 67–69 209.69 -CH₂Cl-C₆H₄ (C2)
2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole 96.5–98 239.7 -CH₂Cl (C2), 4-NO₂-C₆H₄ (C4)
4-(Chloromethyl)-2-(1-methylethyl)-1,3-thiazole Not reported 175.68 -CH₂Cl (C4), isopropyl (C2)
  • Solubility : Chlorophenyl groups enhance lipophilicity, reducing aqueous solubility compared to nitro or carbonyl derivatives .
  • Thermal Stability : Nitro-substituted analogs (e.g., 4-nitrophenyl) exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding) .

Crystallographic and Structural Insights

  • Dihedral Angles : In 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the nitro group forms a 35.4° angle with the thiazole ring to minimize steric clashes, while the chlorophenyl group is nearly coplanar (7.1°) for π-conjugation .
  • Hydrogen Bonding : C–H···Cl and C–H···O interactions dominate crystal packing in chloro/nitro-substituted analogs, enhancing thermal stability .

Biological Activity

2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, characterized by the presence of chloromethyl and 3-chlorophenyl groups, contributes to its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. In antimicrobial contexts, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. For anticancer applications, the compound may interfere with cellular processes such as division and apoptosis, thereby inhibiting tumor growth.

Overview

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) studies against both bacterial and fungal strains.

Case Studies

  • Antifungal Activity : A study demonstrated that thiazole derivatives similar to this compound showed notable antifungal activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungals like ketoconazole .
  • Antibacterial Activity : Another investigation assessed the antibacterial properties of thiazole derivatives against several Gram-positive and Gram-negative bacteria. The results indicated that compounds within this class achieved MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and Escherichia coli, highlighting their potential as effective antibacterial agents .

Overview

The anticancer potential of this compound has been explored in various studies focusing on its effects on different cancer cell lines.

Research Findings

  • Cell Proliferation Inhibition : In vitro studies have shown that related thiazole compounds exhibit significant antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. One study reported an IC50 of approximately 5.73 µM for a closely related compound, indicating strong potential for further development .
  • Mechanistic Insights : The mechanism behind the anticancer activity includes the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting that these compounds can effectively target cancerous cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is influenced by their structural features. The presence of electron-withdrawing groups like chlorine enhances their reactivity and biological efficacy. For instance, modifications in the phenyl ring or the thiazole moiety can lead to variations in antimicrobial and anticancer potency.

CompoundStructureMIC (mg/mL)IC50 (µM)Activity Type
2eStructure1.23N/AAntifungal
3Structure0.23–0.705.73Antibacterial
Related CompoundStructureN/A6.77Anticancer

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring. The chloromethyl group (–CH2Cl) appears as a triplet at δ 4.2–4.5 ppm (1H), while the 3-chlorophenyl protons resonate as multiplets at δ 7.3–7.8 ppm .
  • IR Spectroscopy : Validate C–Cl stretches at 650–750 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
    Advanced Crystallography :
    Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) reveals planar thiazole rings with dihedral angles of 7.1–7.4° between the thiazole and 3-chlorophenyl groups. Intermolecular C–H···Cl hydrogen bonds (2.95–3.10 Å) stabilize the lattice .

What experimental strategies can address contradictory bioactivity data reported for thiazole derivatives in antimicrobial assays?

Advanced Data Contradiction Analysis
Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus) may arise from:

  • Strain-specific resistance : Use standardized strains (e.g., ATCC 25923) and replicate assays ≥3 times.
  • Solvent interference : Replace DMSO with PBS (pH 7.4) for better compound solubility .
  • Positive controls : Include ciprofloxacin (1 µg/mL) to validate assay conditions.
    Example : A 2025 study resolved contradictions by pre-treating bacterial cultures with efflux pump inhibitors (e.g., CCCP), revealing hidden potency .

How can regioselectivity challenges during thiazole synthesis be mitigated to avoid undesired byproducts?

Advanced Synthetic Chemistry
Regioselectivity issues (e.g., competing 4- vs. 5-substitution) are addressed by:

  • Electronic directing groups : The 3-chlorophenyl group acts as a meta-director, favoring substitution at the 4-position of the thiazole.
  • Temperature control : Maintain reflux at 80°C; higher temperatures promote side reactions (e.g., dimerization).
  • Catalytic additives : Use 5 mol% ZnCl2 to accelerate cyclization and suppress alternative pathways .

What computational methods are recommended to predict the binding affinity of this compound with bacterial target proteins?

Q. Advanced Molecular Modeling

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with E. coli dihydrofolate reductase (DHFR, PDB ID: 1RX2).
  • Key interactions : The chloromethyl group forms hydrophobic contacts with Val31, while the 3-chlorophenyl moiety π-stacks with Phe94 .
  • Validation : Cross-reference docking scores (ΔG ≤ −7.5 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

How should researchers design stability studies to evaluate the hydrolytic degradation of this compound under physiological conditions?

Q. Advanced Stability Protocol

Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

Analytical monitoring : Use HPLC (C18 column, acetonitrile:water 60:40) to quantify degradation products.

Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics.
Results : The chloromethyl group hydrolyzes to –CH2OH at pH > 7, reducing bioactivity. Stabilize with lyophilization or PEG-based formulations .

What crystallographic parameters are critical for resolving disorder in the thiazole ring of this compound?

Q. Advanced Crystallography

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) with θ range 2.1–25.0° to ensure completeness >98%.
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms.
  • Key metrics : R-factor ≤0.058, wR2 ≤0.130, and S = 0.97 indicate high precision. Disorder in the chloromethyl group is resolved via PART instructions .

How can researchers reconcile discrepancies in reported melting points for structurally analogous thiazole derivatives?

Basic Analytical Chemistry
Variations in melting points (e.g., 128–129°C vs. 154.5°C for nitro analogs) arise from:

  • Polymorphism : Perform DSC analysis to detect metastable forms.
  • Purity : Use column chromatography (silica gel, hexane:ethyl acetate) to isolate >98% pure compound.
  • Calibration : Validate melting point apparatus with USP standards (e.g., caffeine, 236°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.